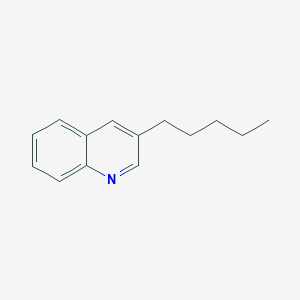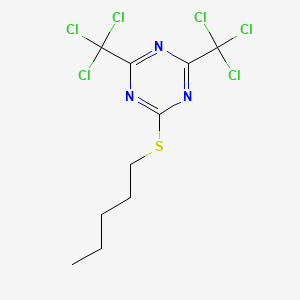
4,4'-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. This compound is known for its ability to stabilize polymers and other materials by preventing oxidative degradation. It is widely used in various industrial applications due to its high efficiency and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a suitable alkylating agent such as propane-1,1-diyl chloride. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product with high purity .
化学反应分析
Types of Reactions
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
作用机制
The antioxidant activity of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating or propagating oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound highly effective as an antioxidant .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another sterically hindered phenolic antioxidant with similar applications.
4,4’-Ethylenebis(2,6-di-tert-butylphenol): Used in similar applications but has different structural properties.
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Used in different applications, such as protection against nerve agents.
Uniqueness
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is unique due to its high steric hindrance, which provides exceptional stability and effectiveness as an antioxidant. This makes it particularly valuable in applications where long-term stability and resistance to oxidative degradation are critical .
属性
CAS 编号 |
19072-70-9 |
|---|---|
分子式 |
C31H48O2 |
分子量 |
452.7 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C31H48O2/c1-14-21(19-15-22(28(2,3)4)26(32)23(16-19)29(5,6)7)20-17-24(30(8,9)10)27(33)25(18-20)31(11,12)13/h15-18,21,32-33H,14H2,1-13H3 |
InChI 键 |
XSHHGHQTSXODJP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)








![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)


